molecular formula C19H22N2O B11352382 2-{1-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazole

2-{1-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazole

Cat. No.: B11352382
M. Wt: 294.4 g/mol
InChI Key: ZELFBPKVPXRZRT-UHFFFAOYSA-N
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Description

2-{1-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone. One common method includes the reaction of ortho-phenylenediamine with 5-methyl-2-(propan-2-yl)phenoxyacetaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{1-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

2-{1-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{1-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazole stands out due to its unique phenoxyethyl substituent, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

2-[1-(5-methyl-2-propan-2-ylphenoxy)ethyl]-1H-benzimidazole

InChI

InChI=1S/C19H22N2O/c1-12(2)15-10-9-13(3)11-18(15)22-14(4)19-20-16-7-5-6-8-17(16)21-19/h5-12,14H,1-4H3,(H,20,21)

InChI Key

ZELFBPKVPXRZRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(C)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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